

Synthesis Protocol for E3 Ligase Ligand-Linker Conjugate 2 (Pomalidomide-PEG3-Amine)

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 2*
Cat. No.: *B12369123*

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Introduction

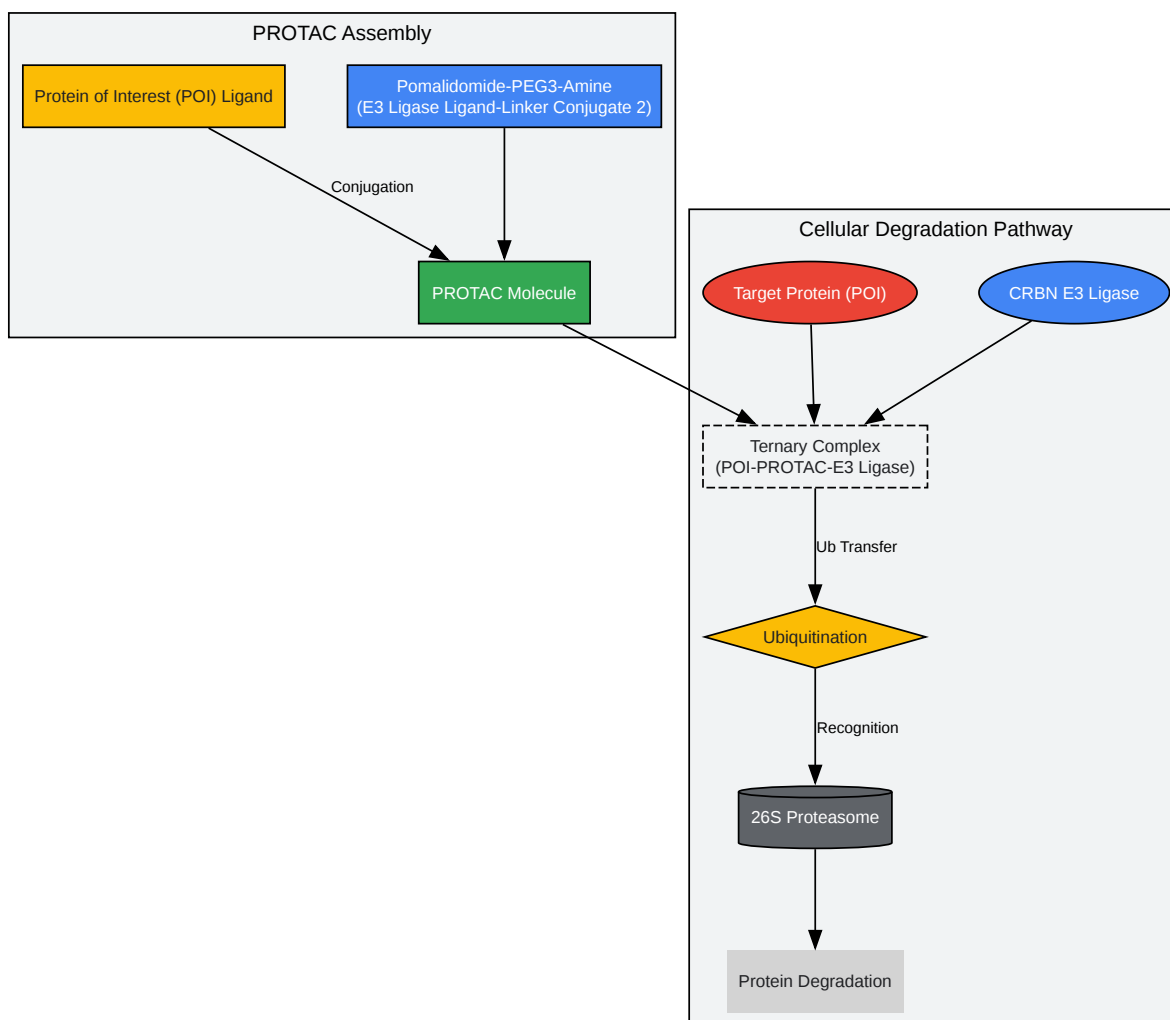
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.^[1] These bifunctional molecules are composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand is a critical component of the PROTAC, as it hijacks a specific E3 ligase to induce the ubiquitination and subsequent degradation of the target protein.^[1]

This application note provides a detailed protocol for the synthesis of "**E3 Ligase Ligand-linker Conjugate 2**," a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected to a 3-unit polyethylene glycol (PEG) linker with a terminal amine. This conjugate is a versatile building block for the synthesis of CRBN-recruiting PROTACs. The terminal amine allows for straightforward conjugation to a ligand for a protein of interest.

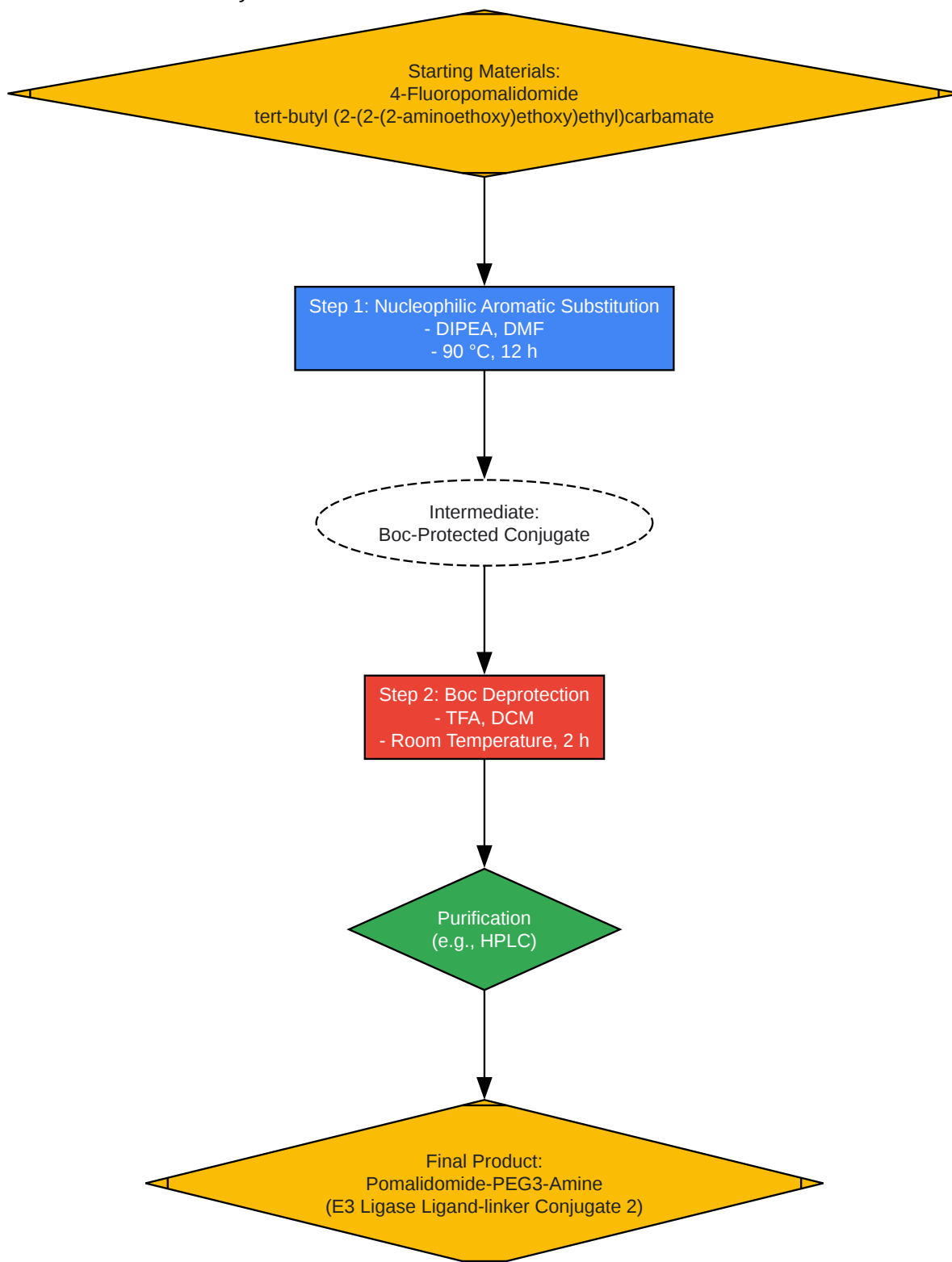
Signaling Pathway and Experimental Workflow

The synthesized Pomalidomide-PEG3-Amine is a key component for the assembly of a PROTAC. The pomalidomide moiety binds to the E3 ligase CRBN. When this conjugate is linked to a ligand for a target protein, the resulting PROTAC brings the target protein in close proximity to CRBN, leading to the ubiquitination and degradation of the target protein.

PROTAC Mechanism of Action



Synthesis Workflow for Pomalidomide-PEG3-Amine

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References

- 1. medchemexpress.com [medchemexpress.com]
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